![molecular formula C14H19N5O2 B2361787 N-[(5-Cyclopropyl-1-methylpyrazol-3-YL)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide CAS No. 1448072-18-1](/img/structure/B2361787.png)

N-[(5-Cyclopropyl-1-methylpyrazol-3-YL)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

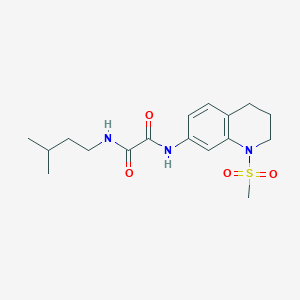

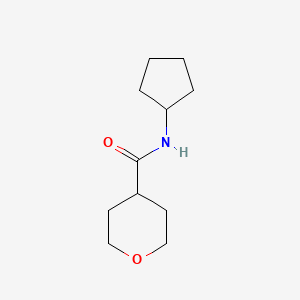

“N-[(5-Cyclopropyl-1-methylpyrazol-3-YL)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide” is a chemical compound with the molecular formula C14H19N5O2 . It is also known by other names such as CF53, BET inhibitor CF53, and CHEMBL4173488 . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of “N-[(5-Cyclopropyl-1-methylpyrazol-3-YL)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide” is characterized by the presence of a pyrazole moiety, which is a five-membered heterocyclic ring containing two nitrogen atoms . Pyrazoles are known to exhibit tautomerism, a phenomenon where there are at least two tautomeric forms arisen from a proton loss or gain . The ratio of each form present in different environments is a function of their equilibrium constants and pKa values .

Chemical Reactions Analysis

While specific chemical reactions involving “N-[(5-Cyclopropyl-1-methylpyrazol-3-YL)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide” are not available, it’s worth noting that pyrazoles, in general, are known to participate in a variety of chemical reactions. For instance, 5-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems .

Physical And Chemical Properties Analysis

The molecular weight of “N-[(5-Cyclopropyl-1-methylpyrazol-3-YL)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide” is 443.5 g/mol . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 7 hydrogen bond acceptors . Its rotatable bond count is 5 . The exact mass and monoisotopic mass are both 443.20697307 g/mol . The topological polar surface area is 107 Ų .

Wissenschaftliche Forschungsanwendungen

Antileishmanial Activity

The compound has been studied for its antileishmanial activity . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of the compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Antimalarial Evaluation

The compound has also been evaluated for its antimalarial properties . The same study that investigated its antileishmanial activity also evaluated its potential as an antimalarial agent .

CSF-1R Inhibition

The compound has been used in the development of a CSF-1R PET tracer . A set of six compounds based on this compound was designed, synthesized, and evaluated in vitro for potency and selectivity .

Wirkmechanismus

Target of Action

The primary target of N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is the TrkA kinase . This kinase is a serine/threonine-protein kinase involved in the control of the cell cycle .

Mode of Action

N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: acts as an inhibitor of the TrkA kinase . It binds to the kinase, thereby preventing it from performing its function in the cell cycle .

Biochemical Pathways

By inhibiting the TrkA kinase, N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide affects the cell cycle control pathway . The downstream effects of this inhibition are yet to be fully understood.

Pharmacokinetics

The pharmacokinetic properties of N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide It has been demonstrated that the compound exhibits efficacy in both inflammatory and neuropathic pain models upon oral dosing , suggesting good bioavailability.

Result of Action

The molecular and cellular effects of N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide ’s action are primarily related to its inhibition of the TrkA kinase . This results in alterations to the cell cycle, although the specific effects are still under investigation.

Eigenschaften

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-18-8-11(14(17-18)21-3)13(20)15-7-10-6-12(9-4-5-9)19(2)16-10/h6,8-9H,4-5,7H2,1-3H3,(H,15,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCCCAZBCRBTAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2=NN(C(=C2)C3CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B2361706.png)

![(Z)-3-allyl-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2361708.png)

![[({(4-Methylbenzyl)[(5-methyl-2-furyl)methyl]-amino}carbonothioyl)amino]acetic acid](/img/structure/B2361709.png)

![1-(4-Bromo-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2361712.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate](/img/structure/B2361718.png)

![N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide](/img/structure/B2361725.png)